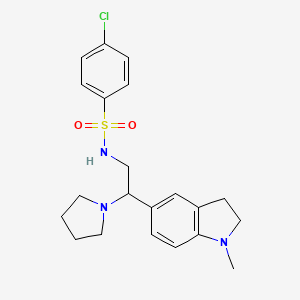

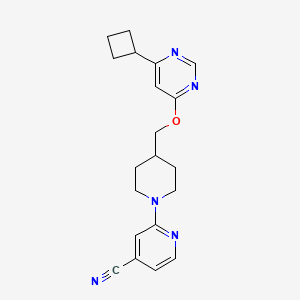

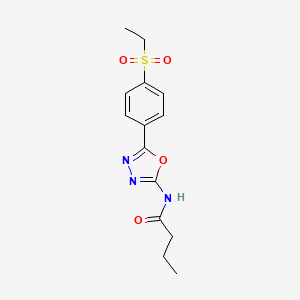

![molecular formula C19H24N4O2 B2607447 2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide CAS No. 2034278-53-8](/img/structure/B2607447.png)

2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs, including a cyclopropyl group, a methoxyphenethyl group, and a dihydropyrazolo[1,5-a]pyrazine moiety .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . Attached to this ring would be a cyclopropyl group and a methoxyphenethyl group.

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazine ring and the various substituents. Pyrazine derivatives have been shown to participate in a variety of chemical reactions .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Pathways : One study focused on the synthesis of various pyrazole and pyrazolopyrimidine derivatives, including those related to the compound . They established the structures of these compounds through spectral and elemental analysis (Hassan, Hafez, & Osman, 2014).

Biological Activity and Potential Therapeutic Uses

- Cytotoxic Activity : The cytotoxic activity of synthesized pyrazole derivatives against Ehrlich Ascites Carcinoma (EAC) cells was evaluated, showing potential for cancer research (Hassan, Hafez, & Osman, 2014).

- Potential Anticancer Derivatives : Another study synthesized pyrazoloacridine and indoloacridine derivatives, highlighting one compound's notable cytotoxicity in a cell line panel, hinting at possible anticancer applications (Bu, Chen, Deady, & Denny, 2002).

- Antimicrobial Activity : Novel heterocyclic compounds synthesized from similar pyrazole derivatives were screened for antimicrobial activity, which could lead to applications in combating infections (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Chemical and Structural Studies

- Chemical Structure Analysis : Studies have been conducted on the chemical structure and synthesis methods of various pyrazole derivatives, which are essential for understanding the properties and potential applications of these compounds (Tominaga, Honkawa, Hara, & Hosomi, 1990).

- Ligand Synthesis and Complex Formation : Research into the synthesis of pyrazole ligands and their complexes with metal ions like platinum and palladium provides insight into their potential use in coordination chemistry and material science (Budzisz, Małecka, & Nawrot, 2004).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-25-17-6-2-14(3-7-17)8-9-20-19(24)22-10-11-23-16(13-22)12-18(21-23)15-4-5-15/h2-3,6-7,12,15H,4-5,8-11,13H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWNPCVFQUIANL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

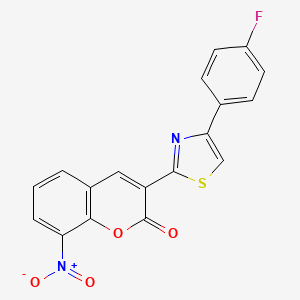

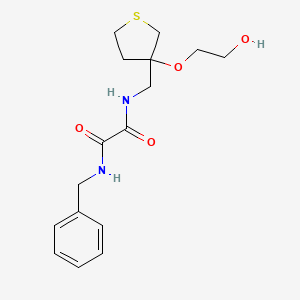

![[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2607368.png)

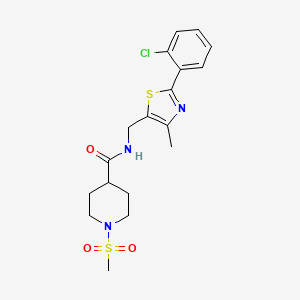

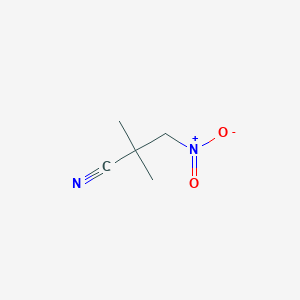

![4-[1-(2-Hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2607369.png)

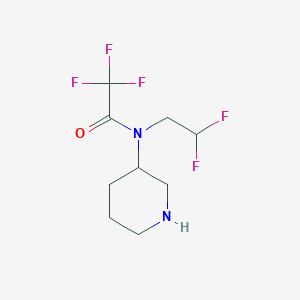

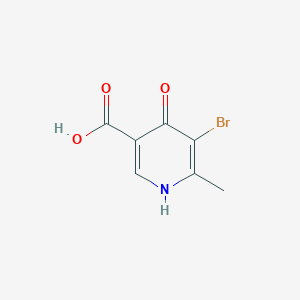

![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2607371.png)

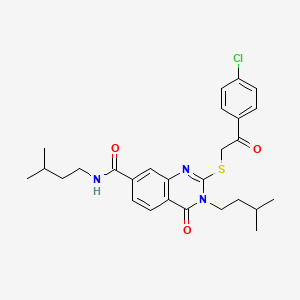

![N-(5-chloro-2-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2607383.png)